4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one typically involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides under specific conditions. Depending on the reaction conditions, different products can be formed, such as 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides or their deamination products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent choice, and reaction time to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antifungal properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one involves its interaction with molecular targets such as CRF1 receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in stress-related disorders and other conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives, such as:
- 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides
- N-aryl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides
Uniqueness
What sets 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one apart is its specific structure, which allows for unique interactions with biological targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C16H13N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-9,14H,10H2,(H,17,18,20) |
InChI Key |
LVGOOYNXKOWFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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